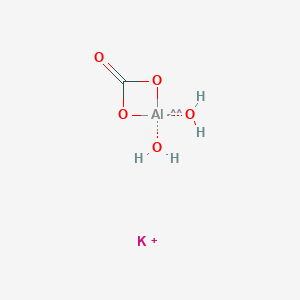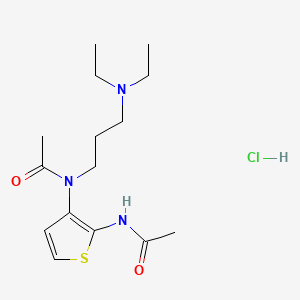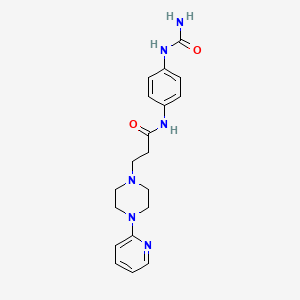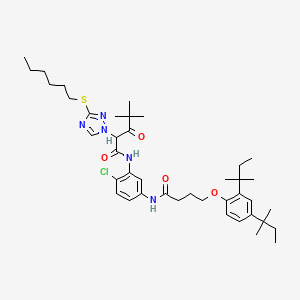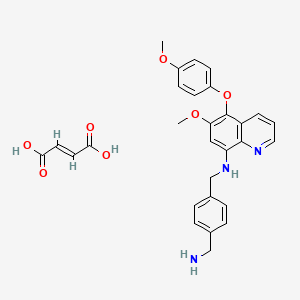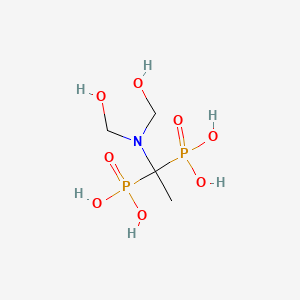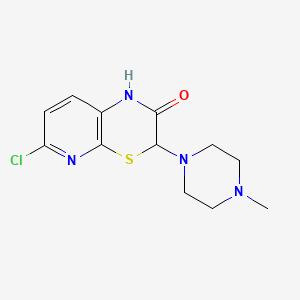
6-Chloro-3-(4-methyl-1-piperazinyl)-1H-pyrido(2,3-b)(1,4)thiazin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-(4-methyl-1-piperazinyl)-1H-pyrido(2,3-b)(1,4)thiazin-2(3H)-one is a heterocyclic compound that contains a pyridothiazinone core structure. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-methyl-1-piperazinyl)-1H-pyrido(2,3-b)(1,4)thiazin-2(3H)-one typically involves the following steps:
Formation of the Pyridothiazinone Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a thiazine precursor under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Piperazine Substitution: The 4-methylpiperazine moiety is introduced through a nucleophilic substitution reaction, often using 4-methylpiperazine and a suitable leaving group on the pyridothiazinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridothiazinone core, potentially leading to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine moiety.
Reduction: Dihydro derivatives of the pyridothiazinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and infections.
Industry: Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of action of 6-Chloro-3-(4-methyl-1-piperazinyl)-1H-pyrido(2,3-b)(1,4)thiazin-2(3H)-one depends on its specific application. Generally, it may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Disrupting Cellular Processes: Such as cell division or signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-3-(4-methyl-1-piperazinyl)-1H-pyrido(2,3-b)(1,4)thiazin-2(3H)-one: shares structural similarities with other pyridothiazinone derivatives and piperazine-containing compounds.
Uniqueness
Structural Features: The combination of a pyridothiazinone core with a 4-methylpiperazine moiety and a chlorine atom at the 6-position makes this compound unique.
Pharmacological Properties: Its potential therapeutic effects and specific interactions with biological targets distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
94565-64-7 |
|---|---|
Molekularformel |
C12H15ClN4OS |
Molekulargewicht |
298.79 g/mol |
IUPAC-Name |
6-chloro-3-(4-methylpiperazin-1-yl)-1H-pyrido[2,3-b][1,4]thiazin-2-one |
InChI |
InChI=1S/C12H15ClN4OS/c1-16-4-6-17(7-5-16)12-10(18)14-8-2-3-9(13)15-11(8)19-12/h2-3,12H,4-7H2,1H3,(H,14,18) |
InChI-Schlüssel |
XZHAGAKQGUUOIA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2C(=O)NC3=C(S2)N=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



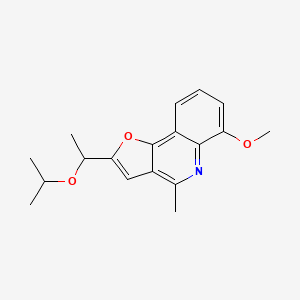
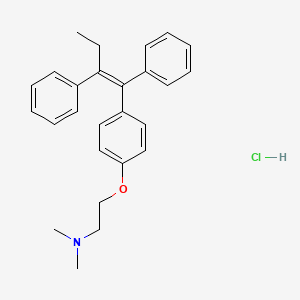
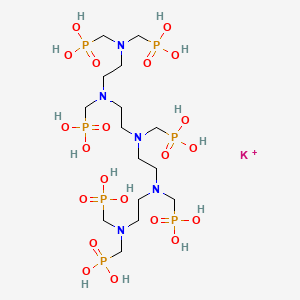
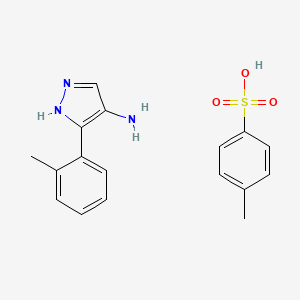
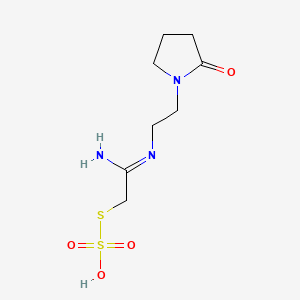
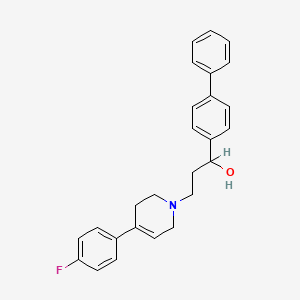
![3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B12739282.png)
